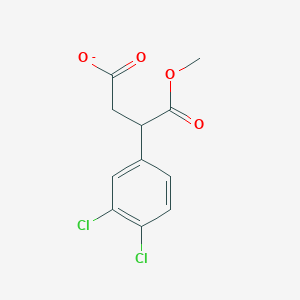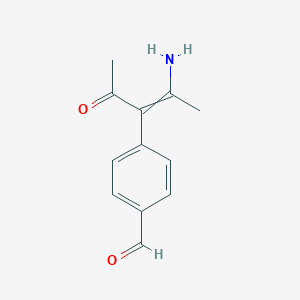
4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde is an organic compound with a complex structure that includes both an amino group and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde typically involves the condensation of acetylacetone with 4-aminobenzaldehyde in the presence of a catalyst such as formic acid. The reaction is carried out in methanol, and the product is obtained through crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale crystallization techniques to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products
Oxidation: 4-(2-Amino-4-oxopent-2-en-3-yl)benzoic acid.
Reduction: 4-(2-Amino-4-oxopent-2-en-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as PI3 kinase, which plays a crucial role in signal transduction pathways . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and affecting downstream signaling processes.
類似化合物との比較
Similar Compounds
- 4-(4-Oxopent-2-en-2-ylamino)benzenesulfonamide
- 4-(4-Oxopent-2-en-2-ylamino)benzonitrile
- 4-(4-Oxopent-2-en-2-ylamino)-1,2,4-triazol-1-ium-5-thiol-ate
Uniqueness
4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its ability to act as both a nucleophile and an electrophile makes it a valuable intermediate in organic synthesis.
特性
CAS番号 |
630392-26-6 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC名 |
4-(2-amino-4-oxopent-2-en-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H13NO2/c1-8(13)12(9(2)15)11-5-3-10(7-14)4-6-11/h3-7H,13H2,1-2H3 |
InChIキー |
LZPJPXMTSBDIGS-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C1=CC=C(C=C1)C=O)C(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]-](/img/structure/B12573598.png)
![3-[Methyl(2-phenylethyl)amino]-L-alanine](/img/structure/B12573611.png)
![5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide](/img/structure/B12573618.png)
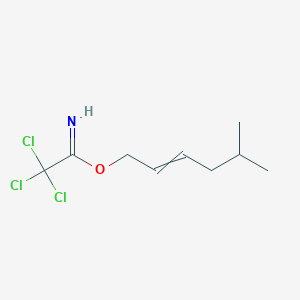
![N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12573635.png)

![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine](/img/structure/B12573646.png)
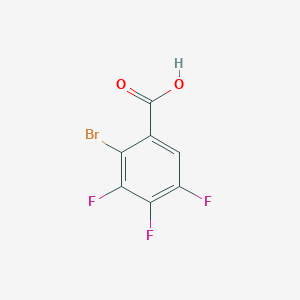
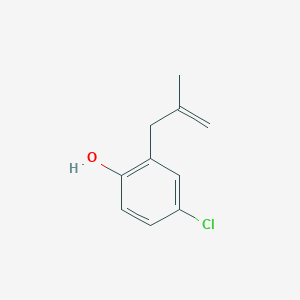
![[Butyl(methyl)amino]acetonitrile](/img/structure/B12573651.png)
![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B12573657.png)


